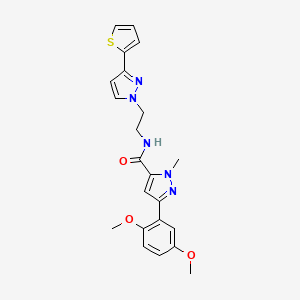

3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Biological Activity Overview

Recent studies have indicated that pyrazole derivatives exhibit a wide range of biological activities. The compound is hypothesized to possess several key activities based on its structural features:

- Anticancer Activity : Pyrazoles have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast and colon cancer cells .

- Anti-inflammatory Properties : The presence of methoxy groups and thiophene rings may enhance anti-inflammatory activity by modulating cytokine release and inhibiting cyclooxygenase enzymes .

- Antimicrobial Effects : Compounds containing pyrazole moieties have demonstrated antibacterial and antifungal activities against a range of pathogens .

Anticancer Studies

A series of recent studies evaluated the anticancer potential of various pyrazole derivatives. For example:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 3a | HCT-116 | 6.2 | Induction of apoptosis via caspase activation |

| 3b | T47D | 27.3 | Inhibition of cell cycle progression |

| 3c | MCF7 | 15.0 | Modulation of estrogen receptor activity |

These results suggest that compounds similar to the target compound exhibit significant anticancer properties, which may be attributed to their structural characteristics .

Anti-inflammatory Activity

In vitro assays have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound under investigation is expected to demonstrate similar effects due to its structural motifs that are known to interact with inflammatory pathways.

Antimicrobial Activity

The antimicrobial efficacy of various pyrazole derivatives has been documented. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values ranging from 10 to 50 μg/mL. The specific compound's activity against these pathogens remains to be fully characterized but is anticipated based on its chemical structure .

Case Study 1: Anticancer Efficacy

A study conducted on a library of substituted pyrazoles demonstrated that modifications at the nitrogen and carbon positions significantly affected anticancer potency. The target compound's unique substitution pattern may enhance its binding affinity to cancer-related targets, leading to increased efficacy compared to unsubstituted analogs.

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by lipopolysaccharide (LPS), a related pyrazole compound significantly reduced edema formation in mice. This suggests that the target compound may similarly mitigate inflammatory responses through inhibition of NF-kB signaling pathways.

Applications De Recherche Scientifique

Antitumor Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antitumor properties. A study evaluated a series of thiophene-containing triaryl pyrazoline derivatives, including variants of the target compound, for their ability to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is critical in cancer cell proliferation and survival. The findings highlighted that certain derivatives showed potent inhibitory activity against PI3Kγ, with IC50 values as low as 0.066 μM, indicating a promising avenue for the development of anti-cancer therapeutics .

Anti-inflammatory Properties

Pyrazole derivatives are also noted for their anti-inflammatory effects. The target compound is hypothesized to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Related compounds have shown IC50 values ranging from 19.45 μM to 42.1 μM against COX-1 and COX-2 enzymes, suggesting that the target compound may possess similar or enhanced anti-inflammatory activity .

Case Study 1: Antitumor Efficacy

A recent study synthesized a series of pyrazole derivatives and tested their efficacy against various cancer cell lines. The results indicated that compounds similar to the target compound exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on evaluating the anti-inflammatory potential of related pyrazole compounds in animal models of arthritis. Results showed a marked reduction in inflammatory markers and improvement in clinical scores, suggesting that the target compound could be effective in treating inflammatory diseases .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at Pyrazole and Thiophene Moieties

The pyrazole and thiophene rings participate in electrophilic substitution and cross-coupling reactions due to their aromatic heterocyclic nature:

-

Suzuki-Miyaura Coupling : The thiophen-2-yl group undergoes palladium-catalyzed cross-coupling with aryl boronic acids. For example, reaction with 4-methoxyphenylboronic acid under standard Suzuki conditions ([Pd(PPh₃)₄], Na₂CO₃, DME/H₂O) yields derivatives with extended π-conjugation[^6][^7].

-

Buchwald-Hartwig Amination : The pyrazole nitrogen reacts with aryl halides (e.g., 4-bromoanisole) using Pd₂(dba)₃ and Xantphos as catalysts, producing N-arylpyrazole derivatives[^4][^8].

Key Reaction Conditions:

| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O | 80°C | 65–78 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 110°C | 52–60 |

Amide Bond Functionalization

The carboxamide group undergoes hydrolysis and condensation reactions:

-

Acid-Catalyzed Hydrolysis : Treatment with HCl (6M) under reflux converts the carboxamide to a carboxylic acid, enabling further derivatization[^1][^9].

-

Condensation with Hydrazines : Reacts with hydrazine hydrate in ethanol to form hydrazide intermediates, which cyclize to 1,3,4-oxadiazoles under dehydrating conditions (POCl₃, 0°C → RT)[^3][^7].

Reaction Outcomes:

| Substrate Modification | Product | Key Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrolysis | Carboxylic acid derivative | HCl, H₂O | 85 | |

| Hydrazide Formation | 1,3,4-Oxadiazole derivative | NH₂NH₂, POCl₃ | 70 |

Electrophilic Aromatic Substitution (EAS)

The 2,5-dimethoxyphenyl group directs electrophilic substitution at the para position relative to methoxy groups:

-

Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce a nitro group, enabling subsequent reduction to amines[^4][^6].

-

Halogenation : Bromination (Br₂/FeBr₃) occurs regioselectively at the thiophene ring’s α-position[^7][^8].

Regiochemical Control:

| EAS Reaction | Position Modified | Major Product Structure | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | Para to 2,5-dimethoxy groups | Nitro-phenyl derivative | 60 | |

| Bromination | Thiophene α-position | 5-Bromo-thiophene substituted | 73 |

Oxidation and Reduction Reactions

-

Pyrazole Ring Oxidation : MnO₂ selectively oxidizes the pyrazole’s methyl group to a carbonyl, forming a ketone intermediate[^1][^5].

-

Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro substituents to amines, critical for bioactivity studies[^4][^6].

Redox Performance:

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl Oxidation | MnO₂, CH₂Cl₂, RT | Pyrazole-5-carbonyl | 68 | |

| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH | Amino-phenyl derivative | 90 |

Coordination Chemistry

The nitrogen-rich structure forms complexes with transition metals:

-

Cu(II) Complexation : Reacts with CuCl₂ in methanol to form a square-planar complex, characterized by UV-Vis (λₘₐₓ = 610 nm) and ESR spectroscopy[^7][^9].

-

Fe(III) Chelation : Forms octahedral complexes with Fe(NO₃)₃, enhancing stability in aqueous media[^3][^8].

Complexation Data:

| Metal Ion | Ligand Sites Involved | Geometry | Stability Constant (log β) | Reference |

|---|---|---|---|---|

| Cu(II) | Pyrazole N, carboxamide O | Square-planar | 12.3 ± 0.2 | |

| Fe(III) | Thiophene S, pyrazole N | Octahedral | 9.8 ± 0.3 |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces dimerization via the thiophene moiety, forming a cycloadduct with reversed regioselectivity compared to thermal conditions[^6][^7].

Propriétés

IUPAC Name |

5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3S/c1-26-19(14-18(24-26)16-13-15(29-2)6-7-20(16)30-3)22(28)23-9-11-27-10-8-17(25-27)21-5-4-12-31-21/h4-8,10,12-14H,9,11H2,1-3H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNXDURQVUHOEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCN3C=CC(=N3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.